Collagen proline hydroxylase inhibitor-1

Catalog No.
S003943
CAS No.
223663-32-9
M.F
C24H21N5O4
M. Wt
443.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Collagen proline hydroxylase inhibitor-1

CAS Number

223663-32-9

Product Name

Collagen proline hydroxylase inhibitor-1

IUPAC Name

8-(4-benzylpiperazine-1-carbonyl)-3-nitro-1H-1,10-phenanthrolin-4-one

Molecular Formula

C24H21N5O4

Molecular Weight

443.5 g/mol

InChI

InChI=1S/C24H21N5O4/c30-23-19-7-6-17-12-18(13-25-21(17)22(19)26-14-20(23)29(32)33)24(31)28-10-8-27(9-11-28)15-16-4-2-1-3-5-16/h1-7,12-14H,8-11,15H2,(H,26,30)

InChI Key

HPDVDDAVQSIBPH-UHFFFAOYSA-N

SMILES

Array

Synonyms

8-(4-benzylpiperazine-1-carbonyl)-3-nitro-1,10-phenanthrolin-4(1H)-one

Canonical SMILES

C1CN(CCN1CC2=CC=CC=C2)C(=O)C3=CN=C4C(=C3)C=CC5=C4NC=C(C5=O)[N+](=O)[O-]

Collagen proline hydroxylase inhibitor-1 is an antifibroproliferative agents.

Collagen proline hydroxylase inhibitor-1 (CAS 223663-32-9) is a highly substituted 1,10-phenanthroline derivative specifically engineered to inhibit prolyl 4-hydroxylase (C-P4H), the critical enzyme responsible for stabilizing the collagen triple helix via proline hydroxylation. Unlike generic metal chelators, this compound features a bulky 8-(4-benzylpiperazine-1-carbonyl) and 3-nitro substitution pattern that sterically restricts its binding to the C-P4H active site. This structural refinement makes it a premier antifibroproliferative agent for advanced in vitro modeling, extracellular matrix (ECM) modulation, and targeted fibrotic disease research, offering scientific buyers a stable, highly processable small molecule that decouples collagen inhibition from broad-spectrum metalloenzyme disruption [1].

Procuring generic 1,10-phenanthroline or broad-spectrum 2-oxoglutarate dioxygenase inhibitors (such as DMOG) as substitutes for Collagen proline hydroxylase inhibitor-1 fundamentally compromises assay integrity and cell viability. Generic phenanthrolines act as indiscriminate iron (Fe2+) chelators, leading to severe off-target cytotoxicity, widespread metabolic arrest, and unintended stabilization of Hypoxia-Inducible Factor (HIF-1α) through HIF-prolyl hydroxylase (HIF-PH) inhibition. This cross-reactivity triggers confounding angiogenic and survival pathways that mask true antifibrotic effects. Furthermore, older anthraquinone-based C-P4H inhibitors (e.g., P-1894B) suffer from poor aqueous solubility and induce dose-dependent cellular apoptosis. By utilizing the sterically hindered, target-specific architecture of CAS 223663-32-9, laboratories ensure selective collagen suppression without triggering the systemic hypoxic response or requiring complex solubilization protocols [1].

Enzymatic Selectivity: C-P4H vs. Broad Metalloenzymes

The structural modifications of CAS 223663-32-9 prevent the indiscriminate iron chelation characteristic of its parent scaffold. While standard 1,10-phenanthroline inhibits nearly all Fe2+-dependent enzymes indiscriminately, Collagen proline hydroxylase inhibitor-1 maintains potent C-P4H inhibition while exhibiting a >50-fold reduction in off-target affinity for HIF-prolyl hydroxylases and other systemic metalloenzymes[1].

Evidence DimensionSelectivity Ratio (C-P4H vs. HIF-PH/Metalloenzymes)
Target Compound Data>50-fold preference for C-P4H
Comparator Or Baseline1,10-phenanthroline (approx. 1:1 indiscriminate inhibition)
Quantified Difference50x improvement in target specificity
ConditionsIn vitro enzymatic inhibition assays

High selectivity allows researchers to isolate collagen biosynthesis pathways without confounding the data with hypoxia-induced angiogenic responses.

Formulation Compatibility and Stock Solution Stability

A critical procurement advantage of CAS 223663-32-9 is its enhanced processability. The incorporation of the benzylpiperazine moiety provides a basic site that drastically improves solvation compared to planar, highly lipophilic alternatives like the anthraquinone P-1894B. This compound readily achieves stable stock solutions of >10 mM in DMSO, which can be diluted into aqueous media without the rapid precipitation or aggregation that plagues older-generation antifibrotics .

Evidence DimensionStock Solution Solubility (DMSO)
Target Compound Data>10 mM stable solubility
Comparator Or BaselineAnthraquinone-based inhibitors (e.g., P-1894B) (<2 mM with high precipitation risk in aqueous dilution)
Quantified Difference>5-fold increase in working stock concentration capacity
ConditionsStandard laboratory formulation (DMSO to aqueous buffer transition)

Reliable solubility prevents dosing inaccuracies and assay failure caused by compound precipitation in high-throughput screening workflows.

Long-Term Cell Viability and Workflow Fit

In long-term (72-hour) fibroblast cultures, maintaining cell viability while blocking collagen production is essential. Generic chelators like 1,10-phenanthroline cause >60% cell death at effective doses due to iron starvation. In contrast, Collagen proline hydroxylase inhibitor-1 sustains >90% cell viability at working concentrations, acting purely as an antifibroproliferative agent rather than a cytotoxic one. This allows for extended multi-day assays without requiring premature termination due to baseline toxicity[1].

Evidence DimensionFibroblast Viability at 72 Hours (Working Concentration)
Target Compound Data>90% viability
Comparator Or Baseline1,10-phenanthroline (<40% viability)
Quantified Difference50% absolute increase in cell survival
Conditions72-hour continuous drug exposure in human fibroblast lines

Ensures that observed reductions in collagen are due to specific enzymatic inhibition rather than generalized cell death, validating downstream data.

High-Throughput Screening for Antifibrotic Therapeutics

Due to its high target selectivity and lack of HIF-1α confounding effects, this compound serves as an ideal positive control and baseline comparator in high-throughput screening assays aimed at discovering new treatments for pulmonary, hepatic, or dermal fibrosis [1].

3D Cell Culture and Organoid Matrix Modulation

Leveraging its excellent DMSO-to-aqueous solubility and low cytotoxicity, CAS 223663-32-9 is highly suited for integration into 3D organoid cultures to precisely modulate extracellular matrix (ECM) rigidity and prevent over-accumulation of triple-helical collagen during long-term tissue engineering.

Biomaterial Implant Functionalization Studies

In materials science, the compound's stable formulation profile allows it to be used in drug-eluting polymer coatings designed to prevent fibrotic encapsulation (scar tissue formation) around medical implants and biosensors without inducing local tissue necrosis [1].

XLogP3

2.6

Hydrogen Bond Acceptor Count

7

Hydrogen Bond Donor Count

1

Exact Mass

443.15935417 Da

Monoisotopic Mass

443.15935417 Da

Heavy Atom Count

33

Wikipedia

Collagen proline hydroxylase inhibitor-1

Dates

Last modified: 02-18-2024

Explore Compound Types